molecular formula C17H25NO5 B15178319 Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate CAS No. 93992-66-6

Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate

Cat. No.: B15178319
CAS No.: 93992-66-6
M. Wt: 323.4 g/mol
InChI Key: BRYAUEIWKBLXLF-WMJAJJCRSA-N
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Description

Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate is a complex organic compound featuring a morpholine ring, which is a six-membered heterocyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, which can be used to construct the cyclononadiene core . The reaction conditions often include the use of activated alkenes or alkynes as dipolarophiles, with the addition of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain kinases involved in cell cycle regulation and cytokinesis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-(4-morpholinyl)-2,9-cyclononadiene-1,2-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. Its combination of a morpholine ring with a cyclononadiene core makes it a versatile compound for various applications.

Properties

CAS No.

93992-66-6

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

dimethyl (1E,2Z)-3-morpholin-4-ylcyclonona-2,9-diene-1,2-dicarboxylate

InChI

InChI=1S/C17H25NO5/c1-21-16(19)13-7-5-3-4-6-8-14(15(13)17(20)22-2)18-9-11-23-12-10-18/h7H,3-6,8-12H2,1-2H3/b13-7+,15-14-

InChI Key

BRYAUEIWKBLXLF-WMJAJJCRSA-N

Isomeric SMILES

COC(=O)/C/1=C/CCCCC/C(=C1/C(=O)OC)/N2CCOCC2

Canonical SMILES

COC(=O)C1=CCCCCCC(=C1C(=O)OC)N2CCOCC2

Origin of Product

United States

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